molecular formula C18H18ClN3O B4090095 4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol

4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol

Cat. No.: B4090095
M. Wt: 327.8 g/mol
InChI Key: AJUQPKSBJYBNTO-UHFFFAOYSA-N
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Description

4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol is a complex organic compound that features a benzimidazole moiety, a phenol group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Alkylation: The benzimidazole is then alkylated with prop-2-en-1-yl halide under basic conditions to introduce the prop-2-en-1-yl group.

    Amination: The alkylated benzimidazole is reacted with 4-chloro-2-nitrophenol under reducing conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone under strong oxidizing conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)phenol: Lacks the chloro and prop-2-en-1-yl substituents.

    4-chloro-2-(1H-benzimidazol-2-yl)phenol: Lacks the prop-2-en-1-yl substituent.

    2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol: Lacks the chloro substituent.

Uniqueness

4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol is unique due to the presence of both the chloro and prop-2-en-1-yl substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-[1-[(1-prop-2-enylbenzimidazol-2-yl)amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-3-10-22-16-7-5-4-6-15(16)21-18(22)20-12(2)14-11-13(19)8-9-17(14)23/h3-9,11-12,23H,1,10H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUQPKSBJYBNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)NC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol
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